molecular formula C16H22N2O5S B5828915 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B5828915
M. Wt: 354.4 g/mol
InChI Key: WILDMTQQJXXITC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester is a complex organic compound that features a piperidine ring substituted with an acetylamino-benzenesulfonyl group and an ethyl ester of carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps:

    Formation of the Acetylamino-benzenesulfonyl Intermediate: This step involves the acetylation of 4-aminobenzenesulfonyl chloride using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Piperidine: The acetylamino-benzenesulfonyl intermediate is then reacted with piperidine under basic conditions to form the sulfonamide linkage.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are typical reagents.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various acyl derivatives.

Scientific Research Applications

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: It can be used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The piperidine ring can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Aminobenzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
  • 1-(4-Methylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester
  • 1-(4-Chloroamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester

Uniqueness

1-(4-Acetylamino-benzenesulfonyl)-piperidine-4-carboxylic acid ethyl ester is unique due to the presence of the acetylamino group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs.

Properties

IUPAC Name

ethyl 1-(4-acetamidophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-23-16(20)13-8-10-18(11-9-13)24(21,22)15-6-4-14(5-7-15)17-12(2)19/h4-7,13H,3,8-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILDMTQQJXXITC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.